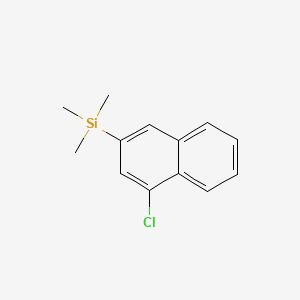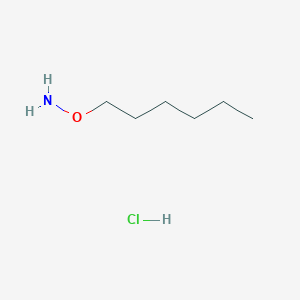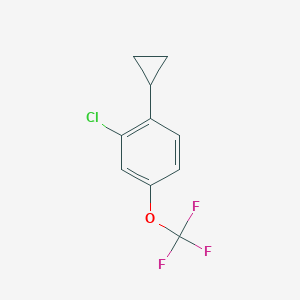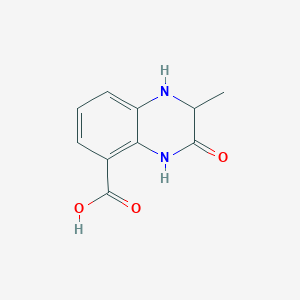![molecular formula C70H50N4S B13699836 n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine](/img/structure/B13699836.png)
n4,n7-Diphenyl-n4,n7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine is a complex organic compound that belongs to the class of benzo[c][1,2,5]thiadiazole derivatives. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications, particularly in the field of organic electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[c][1,2,5]thiadiazole core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of diphenylamine groups: This is achieved through nucleophilic substitution reactions.
Attachment of 4-(1,2,2-triphenylvinyl)phenyl groups: This step often involves palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction setups are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and various catalysts (e.g., palladium) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzo[c][1,2,5]thiadiazole oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Applications De Recherche Scientifique
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent electron transport properties
Mécanisme D'action
The mechanism of action of N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with electron-rich and electron-deficient sites, facilitating electron transport and energy transfer.
Pathways Involved: It participates in photophysical processes, including fluorescence and phosphorescence, making it valuable in optoelectronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: Known for its use in OLEDs and solar cells.
4,7-Diarylbenzo[c][1,2,5]thiadiazoles: Utilized as fluorophores and visible light organophotocatalysts.
Uniqueness
N4,N7-Diphenyl-N4,N7-bis(4-(1,2,2-triphenylvinyl)phenyl)benzo[c][1,2,5]thiadiazole-4,7-diamine stands out due to its unique combination of structural features, which provide superior electron transport properties and stability. This makes it particularly suitable for advanced electronic applications, where high performance and durability are essential .
Propriétés
Formule moléculaire |
C70H50N4S |
|---|---|
Poids moléculaire |
979.2 g/mol |
Nom IUPAC |
4-N,7-N-diphenyl-4-N,7-N-bis[4-(1,2,2-triphenylethenyl)phenyl]-2,1,3-benzothiadiazole-4,7-diamine |
InChI |
InChI=1S/C70H50N4S/c1-9-25-51(26-10-1)65(52-27-11-2-12-28-52)67(55-33-17-5-18-34-55)57-41-45-61(46-42-57)73(59-37-21-7-22-38-59)63-49-50-64(70-69(63)71-75-72-70)74(60-39-23-8-24-40-60)62-47-43-58(44-48-62)68(56-35-19-6-20-36-56)66(53-29-13-3-14-30-53)54-31-15-4-16-32-54/h1-50H |
Clé InChI |
FFZZLMWGOYEULJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C6=NSN=C56)N(C7=CC=CC=C7)C8=CC=C(C=C8)C(=C(C9=CC=CC=C9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-Benzyl-3-[2-(3-bromophenyl)-3-(4-chlorophenyl)propanoyl]-1,3-oxazolidin-2-one](/img/structure/B13699768.png)


![8-Fluoroimidazo[1,5-a]pyridin-3-amine](/img/structure/B13699776.png)

![5-butyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13699789.png)


![2-[3-Fluoro-5-(trifluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13699821.png)


